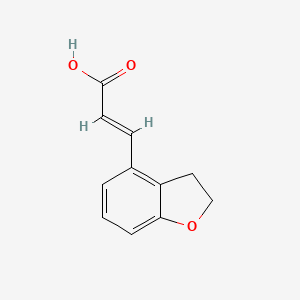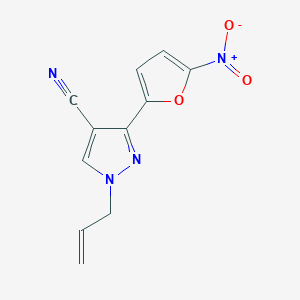
3-(5-Nitrofuran-2-yl)-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One possible synthetic route could include the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.
Introduction of the nitrofuran moiety: This step may involve nitration of a furan derivative followed by coupling with the pyrazole ring.
Addition of the allyl group: This can be done through an allylation reaction using an allyl halide.
Formation of the carbonitrile group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoles.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of other heterocyclic compounds.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as a precursor in the manufacture of agrochemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrofuran moiety may be involved in redox reactions, while the pyrazole ring could participate in hydrogen bonding or π-π interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-5-carbonitrile: Similar structure but with a different position of the carbonitrile group.
1-Allyl-3-(5-nitrothiophene-2-yl)-1H-pyrazole-4-carbonitrile: Similar structure but with a thiophene ring instead of a furan ring.
Propriétés
Numéro CAS |
61620-64-2 |
|---|---|
Formule moléculaire |
C11H8N4O3 |
Poids moléculaire |
244.21 g/mol |
Nom IUPAC |
3-(5-nitrofuran-2-yl)-1-prop-2-enylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H8N4O3/c1-2-5-14-7-8(6-12)11(13-14)9-3-4-10(18-9)15(16)17/h2-4,7H,1,5H2 |
Clé InChI |
HJNTXNPYANCNQM-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


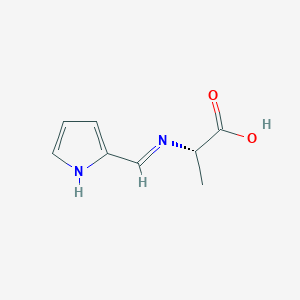
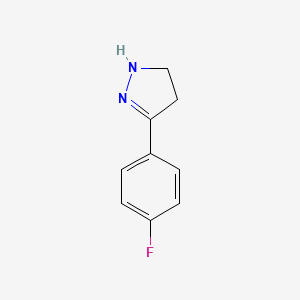
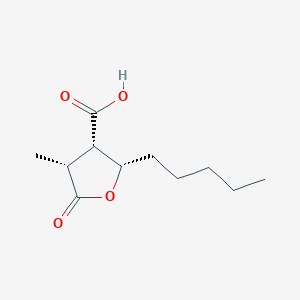
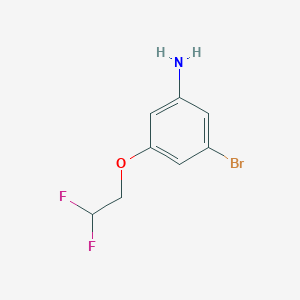
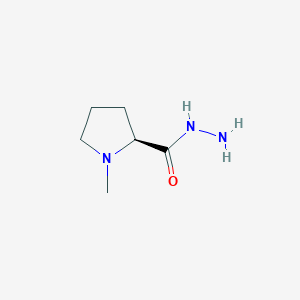
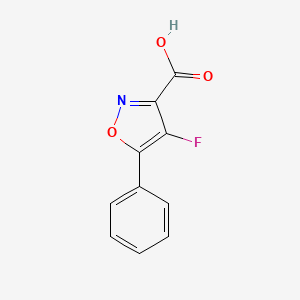
![4-Fluorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873818.png)
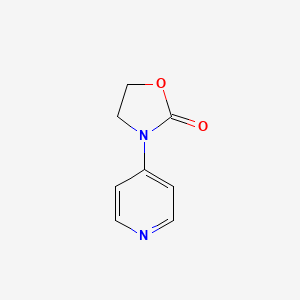
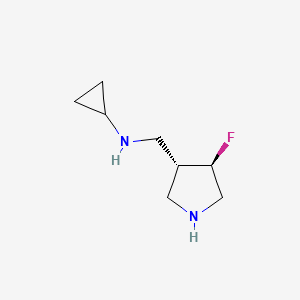
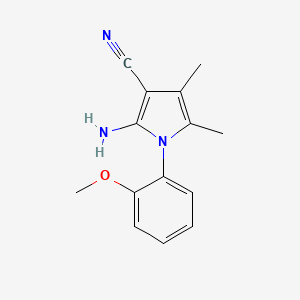
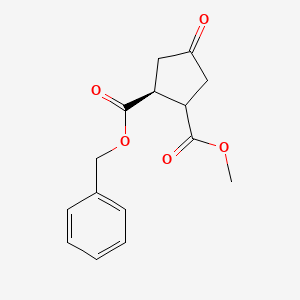
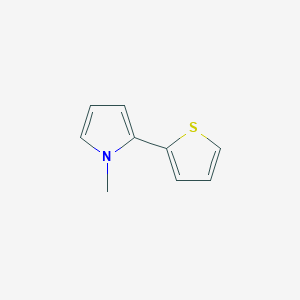
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
